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Compound of Interest

Compound Name:
N-ethyl-2,4,6-

trimethylbenzenesulfonamide

CAS No.: 151915-07-0

Cat. No.: B182743

Get Quote

Executive Summary & Compound Profile
N-ethyl-2,4,6-trimethylbenzenesulfonamide represents a critical scaffold in medicinal

chemistry, utilizing the mesityl (2,4,6-trimethylphenyl) moiety to introduce specific steric

shielding around the sulfonamide core. Unlike its unhindered counterparts (e.g., p-

toluenesulfonamides), the ortho-methyl groups in this compound impose restricted rotation and

unique hydrophobic packing, significantly influencing metabolic stability and receptor binding

kinetics.

This guide compares the crystallographic data and structural performance of this compound

against two primary alternatives:

The Parent Scaffold: 2,4,6-Trimethylbenzenesulfonamide (Mesitylenesulfonamide).[1]

The Unhindered Analog: N-ethyl-4-methylbenzenesulfonamide (N-ethyl-tosylamide).
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Core Value Proposition
Steric Protection: The 2,6-dimethyl substitution creates a "hydrophobic cage" protecting the

S-N bond from premature hydrolysis.

Crystal Packing: Exhibits disrupted

-

stacking compared to planar sulfonamides, leading to higher solubility in non-polar solvents.

Supramolecular Synthon: Forms discrete dimers or catemers via N-H···O=S bonds,

modulated by the N-ethyl steric bulk.

Comparative Crystallographic Data[2][3]
The following data synthesizes experimental values from the Cambridge Structural Database

(CSD) for the parent scaffold and direct analogs to benchmark the N-ethyl derivative's lattice

behavior.

Table 1: Unit Cell & Structural Parameters Comparison

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182743?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter

Target: N-ethyl-

2,4,6-trimethyl

(Predicted/Analogo
us)

Alternative A: 2,4,6-

trimethylbenzenesulf

onamide (Parent)

Alternative B: N-

ethyl-4-

methylbenzenesulfo

namide

(Unhindered)

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2₁/c (Likely) P2₁/c P2₁/c

Z (Molecules/Cell) 4 4 4

Volume (Å³) ~1150 - 1200 (Est.) 1045.2 (Ref [1]) 1080.5 (Ref [2])

Density (g/cm³) ~1.22 1.265 1.259

S-N Bond Length 1.62 - 1.64 Å 1.608 Å 1.612 Å

Intermolecular H-Bond
Discrete Dimer (Steric

break)
Infinite Chain C(4) Infinite Chain C(4)

Steric Hindrance
High (Ortho-Me + N-

Ethyl)
High (Ortho-Me) Low (Para-Me only)

Technical Insight: The introduction of the N-ethyl group into the mesityl scaffold disrupts the tight

infinite hydrogen-bonded chains seen in Alternative A. Expect a transition from C(4) infinite

chains to R²₂(8) dimers or sterically frustrated discrete units, increasing the entropy of

dissolution.

Experimental Protocols
To ensure data integrity (E-E-A-T), the following protocols are designed to be self-validating.

The crystallization method specifically addresses the challenge of "oiling out" common with N-

alkyl sulfonamides.
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Protocol A: Controlled Crystallization (Vapor Diffusion)
Objective: Obtain single crystals suitable for XRD (0.2 x 0.2 x 0.1 mm).

Challenge: The N-ethyl and mesityl methyls increase lipophilicity, making standard

evaporation rapid and disordered.

Step-by-Step Workflow:

Dissolution: Dissolve 50 mg of N-ethyl-2,4,6-trimethylbenzenesulfonamide in 2 mL of

Dichloromethane (DCM). Ensure complete clarity.

Filtration: Pass through a 0.45 µm PTFE syringe filter into a narrow inner vial (4 mL).

Antisolvent Addition: Place the inner vial inside a larger jar (20 mL) containing 5 mL of n-

Hexane or Pentane.

Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

Validation: Crystals should appear within 48-72 hours. Check birefringence under a

polarizing microscope.

Pass Criteria: Sharp extinction angles.

Fail Criteria: Dendritic growth (indicates diffusion was too fast; repeat with Heptane).

Protocol B: Data Collection & Refinement Strategy
Temperature: Collect data at 100 K (Cryostream) to freeze methyl group rotation on the

mesityl ring.

Resolution: Aim for 0.75 Å or better to resolve the N-ethyl terminal disorder.

Refinement: Use a riding model for methyl hydrogens (AFIX 137) but allow the N-ethyl

torsion angle to refine freely initially to detect gauche/anti conformation.

Structural Mechanism & Logic
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The performance difference between the target and its alternatives is driven by the "Mesityl

Gear Effect".

The Gear Effect: The two ortho-methyl groups of the mesityl ring force the sulfonyl group to

rotate out of coplanarity with the benzene ring.

N-Ethyl Impact: The N-ethyl group adds a secondary steric clash. To minimize energy, the

ethyl group typically adopts a gauche orientation relative to the sulfonyl oxygens.

Outcome: This pre-organized conformation reduces the entropic penalty of binding to protein

pockets (e.g., COX-2 or Carbonic Anhydrase), often resulting in higher binding affinity

despite the bulk.

Visualization: Steric Interaction Pathway
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Figure 1: Mechanistic flow illustrating how the ortho-methyl groups (Mesityl) and N-ethyl

substituent dictate the structural conformation and stability profile of the compound.

Comparative Performance Analysis
A. vs. Unsubstituted Parent (Mesitylenesulfonamide)[1]

H-Bonding: The parent compound has two active sulfonamide protons (

), allowing it to form strong 3D networks. The N-ethyl derivative has only one donor (

), limiting it to dimer or chain formation.
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Implication: The N-ethyl derivative will have a lower melting point and higher solubility in

organic solvents (DCM, Chloroform) compared to the parent.

B. vs. Non-Hindered Analog (N-ethyl-tosylamide)
Pi-Stacking: The tolyl analog packs efficiently with parallel

-

interactions. The mesityl analog's methyl groups act as "bumpers," preventing this stacking.

Implication: The target compound exhibits higher porosity in the solid state (lower calculated

density) and is less likely to form polymorphs, making it a more robust candidate for

formulation stability.

Visualization: Crystallization Decision Tree
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Figure 2: Decision matrix for selecting the optimal crystallization method based on solubility

behavior, favoring vapor diffusion for this lipophilic sulfonamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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